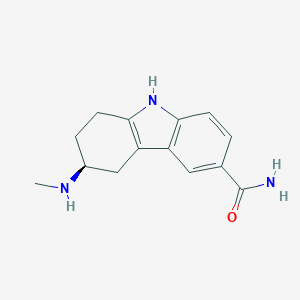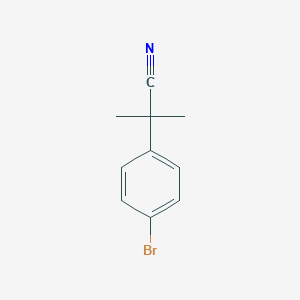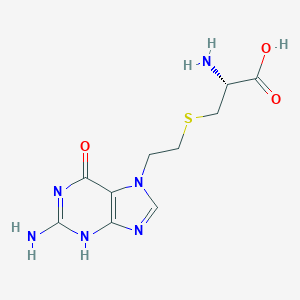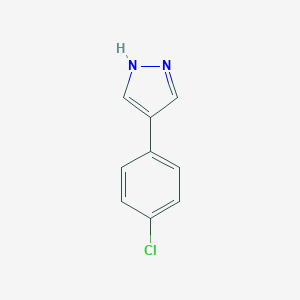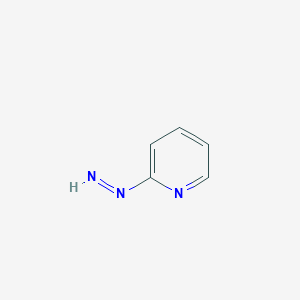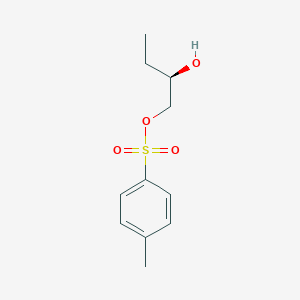
(R)-2-Hydroxybutyl tosylate
Overview
Description
®-2-Hydroxybutyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The ®-2-hydroxybutyl tosylate is specifically the tosylate ester of ®-2-hydroxybutanol, which is a chiral molecule. This compound is significant in various chemical reactions due to its ability to act as a good leaving group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ®-2-hydroxybutyl tosylate typically involves the reaction of ®-2-hydroxybutanol with para-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
- Dissolve ®-2-hydroxybutanol in an appropriate solvent like dichloromethane.
- Add para-toluenesulfonyl chloride to the solution.
- Introduce pyridine to the mixture to act as a base and catalyst.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-2-hydroxybutyl tosylate follows a similar synthetic route but on a larger scale. The process involves:
- Using large reactors to mix ®-2-hydroxybutanol and para-toluenesulfonyl chloride.
- Employing automated systems to control the addition of pyridine and maintain reaction conditions.
- Utilizing continuous extraction and purification systems to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxybutyl tosylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.
Elimination Reactions: Under basic conditions, ®-2-hydroxybutyl tosylate can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium cyanide in dimethyl sulfoxide are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include ®-2-iodobutane, ®-2-cyanobutane, or ®-2-aminobutane.
Elimination Reactions: The major product is typically ®-2-butene.
Scientific Research Applications
®-2-Hydroxybutyl tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of chiral molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and active pharmaceutical ingredients.
Industry: ®-2-Hydroxybutyl tosylate is employed in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-hydroxybutyl tosylate primarily involves its role as a leaving group in chemical reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing nucleophiles to attack the carbon center. This property is exploited in various substitution and elimination reactions, making the compound valuable in organic synthesis.
Comparison with Similar Compounds
Methanesulfonates: Similar to tosylates but derived from methanesulfonic acid.
Trifluoromethanesulfonates (Triflates): These are more reactive than tosylates due to the superb leaving group ability of the triflate anion.
Brosylates: Derived from p-bromobenzenesulfonic acid, these compounds also serve as good leaving groups.
Uniqueness of ®-2-Hydroxybutyl Tosylate:
Chirality: The ®-configuration of the hydroxybutyl group provides chirality, making it useful in the synthesis of enantiomerically pure compounds.
Versatility: The compound’s ability to undergo both substitution and elimination reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


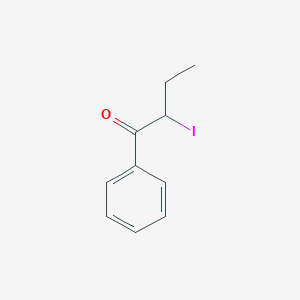

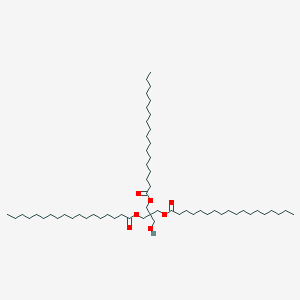
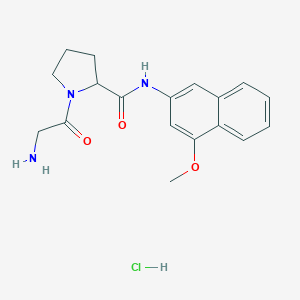

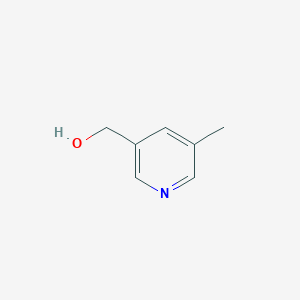
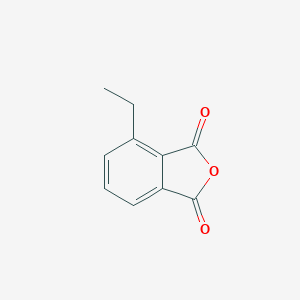
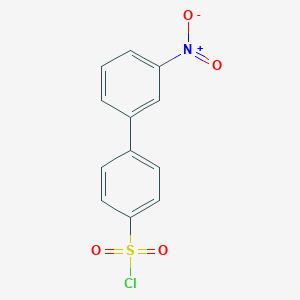
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
